molecular formula C9H16O B175570 2,5,5-trimethylhex-3-yn-2-ol CAS No. 1522-16-3

2,5,5-trimethylhex-3-yn-2-ol

Cat. No.: B175570
CAS No.: 1522-16-3
M. Wt: 140.22 g/mol
InChI Key: DKUUKNHZNHMLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,5-trimethylhex-3-yn-2-ol is an organic compound with the molecular formula C9H16O. It is a member of the alkynol family, characterized by the presence of both an alkyne (triple bond) and an alcohol (hydroxyl group) functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5,5-trimethylhex-3-yn-2-ol involves the reaction of acetylene with acetone in the presence of a base, such as sodium amide (NaNH2). The reaction proceeds through the formation of an intermediate acetylide, which then reacts with acetone to yield the desired product .

Another method involves the treatment of this compound with sodium hydride (NaH) and sulfur dichloride (SCl2) in diethyl ether (Et2O). This reaction produces a class of α, β-unsaturated sulfenic acid esters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5,5-trimethylhex-3-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5,5-trimethylhex-3-yn-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,5-trimethylhex-3-yn-2-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound interacts with palladium catalysts to form carbonyl compounds. The exact molecular targets and pathways can vary depending on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2,5,5-Trimethyl-hex-3-in-2-ol
  • 2-methyl-5,5-dimethylhex-3-yn-2-ol
  • 3-Hexyn-2-ol,2,5,5-trimethyl
  • 2-methyl-5,5-dimethyl-hex-3-in-2-ol

Uniqueness

2,5,5-trimethylhex-3-yn-2-ol is unique due to its specific combination of an alkyne and alcohol functional group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

1522-16-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,5,5-trimethylhex-3-yn-2-ol

InChI

InChI=1S/C9H16O/c1-8(2,3)6-7-9(4,5)10/h10H,1-5H3

InChI Key

DKUUKNHZNHMLIW-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CC(C)(C)O

Canonical SMILES

CC(C)(C)C#CC(C)(C)O

1522-16-3

Synonyms

2-Methyl-5,5-diMethyl-hex-3-in-2-ol

Origin of Product

United States

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